molecular formula C18H19FN2O2 B268864 N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide

N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide

Katalognummer B268864
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: FFXZGHZAWYPYGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is also known as BFA-1 and is a member of the benzamide family of compounds. In

Wirkmechanismus

BFA-1 exerts its effects through the inhibition of the proteasome, which is a complex of proteins responsible for the degradation of intracellular proteins. By inhibiting the proteasome, BFA-1 can induce apoptosis in cancer cells and prevent the aggregation of beta-amyloid protein in Alzheimer's disease.
Biochemical and Physiological Effects:
BFA-1 has been shown to have several biochemical and physiological effects. In cancer cells, BFA-1 induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, BFA-1 inhibits the aggregation of beta-amyloid protein. In Parkinson's disease, BFA-1 protects dopaminergic neurons from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BFA-1 is its specificity for the proteasome, which makes it a useful tool for studying the role of the proteasome in various biological processes. However, BFA-1 also has limitations, such as its potential toxicity and off-target effects.

Zukünftige Richtungen

There are several future directions for the study of BFA-1. One direction is the development of more potent and selective proteasome inhibitors based on the structure of BFA-1. Another direction is the study of the effects of BFA-1 on other biological processes, such as autophagy and protein trafficking. Additionally, BFA-1 could be studied for its potential use in the treatment of other diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion:
In conclusion, BFA-1 is a chemical compound that has potential applications in scientific research, particularly in cancer research and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of the proteasome, which makes it a useful tool for studying the role of the proteasome in various biological processes. While BFA-1 has advantages, such as its specificity for the proteasome, it also has limitations, such as its potential toxicity and off-target effects. Nonetheless, there are several future directions for the study of BFA-1, which could lead to the development of more potent and selective proteasome inhibitors and the discovery of new therapeutic applications.

Synthesemethoden

The synthesis of BFA-1 involves several steps. The first step involves the preparation of 4-fluorobenzoic acid, which is converted into 4-fluorobenzoyl chloride. The next step involves the reaction of 4-fluorobenzoyl chloride with 3-aminobenzamide, resulting in the formation of N-(3-aminobenzoyl)-4-fluorobenzamide. The final step involves the reaction of N-(3-aminobenzoyl)-4-fluorobenzamide with sec-butylamine, resulting in the formation of N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide.

Wissenschaftliche Forschungsanwendungen

BFA-1 has been extensively studied for its potential applications in scientific research. One of its main applications is in cancer research, where it has been shown to inhibit the growth of cancer cells. BFA-1 has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. Additionally, BFA-1 has been studied for its potential use in the treatment of Parkinson's disease, where it has been shown to protect dopaminergic neurons from oxidative stress.

Eigenschaften

Produktname

N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide

Molekularformel

C18H19FN2O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

N-butan-2-yl-3-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C18H19FN2O2/c1-3-12(2)20-18(23)14-5-4-6-16(11-14)21-17(22)13-7-9-15(19)10-8-13/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22)

InChI-Schlüssel

FFXZGHZAWYPYGL-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Kanonische SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.